molecular formula C18H15N5OS2 B2876549 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide CAS No. 2034240-04-3

4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

Cat. No. B2876549
CAS RN: 2034240-04-3
M. Wt: 381.47
InChI Key: FARWOZMPTBMKLW-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

A study by Mohareb et al. (2004) explores the synthesis of heterocyclic compounds using benzo[b]thiophen-2-yl-hydrazonoesters. This research contributes to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimycobacterial Activity

Research by Gezginci et al. (1998) focuses on the synthesis of pyridines and pyrazines substituted with oxadiazoles and oxathiazolines, testing their activity against Mycobacterium tuberculosis. The study demonstrates the antimicrobial potential of these compounds (Gezginci, Martin, & Franzblau, 1998).

Anticancer Activity

Gomha et al. (2015) synthesized a novel series of arylazothiazoles and thiadiazoles, investigating their anticancer activity against colon and liver carcinoma cell lines. Their research highlights the potential of these compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Inhibitors in Biochemical Processes

Vicentini et al. (2005) studied new pyrazole derivatives as potential inhibitors of photosynthetic electron transport. This research contributes to understanding the role of such compounds in inhibiting specific biochemical pathways (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-12-16(26-18(22-12)23-8-2-3-9-23)17(24)21-11-13-15(20-7-6-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWOZMPTBMKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

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